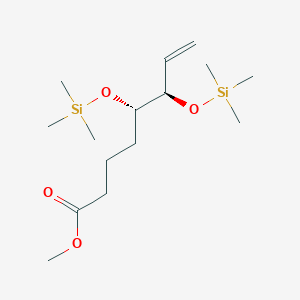
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: It is employed in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate involves its interaction with specific molecular targets. The trimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This selective reactivity is crucial in multi-step synthetic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5S,6R)-5,6-dihydroxy-8-{2-[(1S)-1-hydroxyhexyl]phenyl}oct-7-enoate
- Methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate
Uniqueness
Methyl (5S,6R)-5,6-bis((trimethylsilyl)oxy)oct-7-enoate is unique due to its specific stereochemistry and the presence of trimethylsilyl protecting groups. These features make it particularly useful in selective synthetic transformations and as a precursor in the synthesis of complex molecules.
Properties
Molecular Formula |
C15H32O4Si2 |
|---|---|
Molecular Weight |
332.58 g/mol |
IUPAC Name |
methyl (5S,6R)-5,6-bis(trimethylsilyloxy)oct-7-enoate |
InChI |
InChI=1S/C15H32O4Si2/c1-9-13(18-20(3,4)5)14(19-21(6,7)8)11-10-12-15(16)17-2/h9,13-14H,1,10-12H2,2-8H3/t13-,14+/m1/s1 |
InChI Key |
RUHDLSXTBPLMKT-KGLIPLIRSA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H]([C@@H](C=C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
COC(=O)CCCC(C(C=C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















